molecular formula C14H19BrN6O2S2 B2546465 5-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide CAS No. 2034406-89-6

5-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2546465
CAS RN: 2034406-89-6
M. Wt: 447.37
InChI Key: HYPNUDABIFBBKK-UHFFFAOYSA-N
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Description

The compound 5-bromo-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide is a sulfonamide derivative that is likely to exhibit interesting chemical properties due to the presence of a triazine ring and a thiophene moiety. Sulfonamides are known for their wide range of applications, including medicinal chemistry, due to their potential biological activities.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through cross-coupling reactions. For instance, the paper titled "Cross coupling of 3-bromopyridine and sulfonamides" describes a method where various sulfonamides are coupled with bromopyridines in the presence of a copper(I) iodide catalyst and a bidentate ligand . Although the specific compound is not mentioned, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex, with the possibility of tautomerism between sulfonamide and sulfonimide forms. The paper "Synthesis, structure and sulfonamide-sulfonimide tautomerism of sulfonamide-1,2,4-triazine derivatives" provides insight into the structural aspects of similar compounds, where X-ray diffraction and theoretical calculations are used to characterize the molecules . These techniques could be applied to analyze the molecular structure of the compound , including its conformation and tautomeric states.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including tautomerism, as mentioned in the second paper . The reactivity of the compound could be influenced by the substituents on the triazine ring and the thiophene moiety, which may affect its behavior in different chemical environments. The intermolecular interactions, such as hydrogen bonding, could also play a significant role in the chemical properties of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and reactivity. Theoretical calculations, as well as experimental techniques, can be used to predict and measure these properties. The solvent polarity, for example, can impact the tautomeric equilibrium between sulfonamide and sulfonimide forms, as discussed in the second paper .

Scientific Research Applications

Antitumor and Antibacterial Properties

  • A study by Hafez, Alsalamah, and El-Gazzar (2017) synthesized a series of compounds related to thiophene and pyrimidine, demonstrating significant in vitro antitumor activity against human tumor cell lines such as liver, colon, and lung cancer. These compounds also exhibited notable antibacterial activity against various bacterial strains, highlighting their potential in cancer therapy and antibacterial applications (Hafez, Alsalamah, & El-Gazzar, 2017).

Enantioselective Synthesis

  • Zhou, Chen, Tan, and Yeung (2011) developed an enantioselective bromoaminocyclization process using amino-thiocarbamate catalysts, which efficiently produced enantioenriched pyrrolidines. This method is valuable for synthesizing complex molecules with high enantiomeric purity, relevant in pharmaceutical research (Zhou, Chen, Tan, & Yeung, 2011).

Synthesis and Characterization of Complex Compounds

  • Research by Chohan and Shad (2011) on sulfonamide-derived ligands and their transition metal complexes offered insights into the synthesis, structure, and biological evaluation of such compounds. These findings contribute to the development of new materials with potential uses in various fields, including catalysis and material science (Chohan & Shad, 2011).

Electronic Effects in Complex Molecules

  • A study by Edder, Piguet, Bernardinelli, Mareda, Bochet, Bünzli, and Hopfgartner (2000) explored the electronic effects of electron-withdrawing sulfonamide groups in specific heterodimetallic compounds. This research is crucial for understanding the electronic properties of complex molecules, which can be applied in fields like materials science and molecular electronics (Edder et al., 2000).

properties

IUPAC Name

5-bromo-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN6O2S2/c1-20(2)13-17-11(18-14(19-13)21-7-3-4-8-21)9-16-25(22,23)12-6-5-10(15)24-12/h5-6,16H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPNUDABIFBBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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